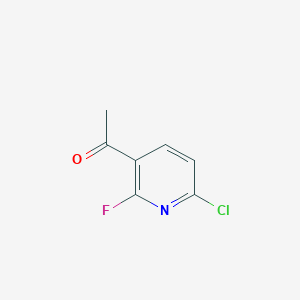

1-(6-Chloro-2-fluoropyridin-3-YL)ethanone

Description

1-(6-Chloro-2-fluoropyridin-3-yl)ethanone is a pyridine-derived compound characterized by a ketone group (-COCH₃) attached to the 3rd position of the pyridine ring, with chlorine and fluorine substituents at the 6th and 2nd positions, respectively. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₇H₅ClFNO, with a molar mass of 173.57 g/mol (calculated from analogous compounds in ).

The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which activate the pyridine ring for nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

1-(6-chloro-2-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXZPLZNKXRIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272337 | |

| Record name | 1-(6-Chloro-2-fluoro-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-13-5 | |

| Record name | 1-(6-Chloro-2-fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260663-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-2-fluoro-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone typically involves the introduction of chloro and fluoro substituents onto a pyridine ring, followed by the addition of an ethanone group. One common method involves the reaction of 6-chloro-2-fluoropyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-fluoropyridin-3-YL)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Oxidation Products: The major product of oxidation is 1-(6-Chloro-2-fluoropyridin-3-YL)acetic acid.

Reduction Products: The major product of reduction is 1-(6-Chloro-2-fluoropyridin-3-YL)ethanol.

Scientific Research Applications

1-(6-Chloro-2-fluoropyridin-3-YL)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ethanone group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based EthANONE Derivatives

Key Observations:

Substituent Position: Halogen placement (e.g., 2-F vs. 5-F) alters electronic distribution. For example, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone () may exhibit reduced reactivity at the 3rd position due to fluorine's ortho/para-directing effects compared to the target compound.

Trifluoroacetyl vs. Acetyl: The trifluoroacetyl group in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone () increases metabolic stability but may reduce solubility due to higher lipophilicity.

Key Observations:

- Friedel-Crafts Acylation : Common for introducing acetyl groups to aromatic rings but may require regioselective control in halogenated pyridines.

- Suzuki Coupling: Used in for introducing aryl/heteroaryl groups, suggesting adaptability for synthesizing derivatives like 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone.

Biological Activity

1-(6-Chloro-2-fluoropyridin-3-YL)ethanone is a halogenated pyridine derivative characterized by a unique combination of chlorine and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.

- Molecular Formula : C7H5ClFNO

- Molecular Weight : 173.57 g/mol

- Structural Features : The compound features a pyridine ring with chlorine and fluorine substituents at specific positions, which influence its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that halogenated pyridines like 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone exhibit enhanced binding affinities to biological targets due to their ability to form stable complexes through multiple binding modes, such as hydrogen bonding and halogen bonding. These interactions are critical for the compound's biological effects, making it a valuable candidate in drug design.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone. For instance, similar fluorinated pyridine derivatives have shown significant activity against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action often involves pathways distinct from traditional targets like dihydrofolate reductase (DHFR), suggesting alternative therapeutic strategies .

Binding Affinity Studies

Interaction studies have focused on the binding affinities of 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone with specific enzymes and receptors. These studies reveal that the compound's halogen substituents enhance its interaction capabilities, potentially leading to inhibitory effects on target proteins involved in disease processes .

Comparative Analysis with Similar Compounds

The following table compares 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(5-Bromo-2-fluoropyridin-3-YL)ethanone | 1111637-74-1 | Contains bromine instead of chlorine |

| 1-(5-Chloro-3-fluoropyridin-2-YL)ethanone | 1256824-17-5 | Different positioning of substituents |

| 1-(3,5-Difluoropyridin-2-YL)ethanone | 1075756-90-9 | Contains two fluorine atoms |

| 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone | 1256787-63-9 | Similar chlorination but different fluorine position |

The unique combination of chlorine and fluorine in 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone is believed to enhance its reactivity and biological activity compared to other derivatives.

Kynurenine 3-Monooxygenase Inhibition

A significant case study involves the exploration of kynurenine 3-monooxygenase (KMO) inhibitors, where compounds structurally related to 1-(6-Chloro-2-fluoropyridin-3-YL)ethanone demonstrated protective effects against secondary organ damage in experimental models. The study indicated that these compounds could modulate metabolic pathways linked to neurodegenerative disorders and inflammation .

Cancer Therapeutics

Another notable study focused on the synthesis and testing of fluorinated pyridine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.